(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one
Description
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, a sulfonyl group, and an amino group attached to a butenone backbone
Properties
IUPAC Name |
(Z)-3-(2-fluorophenyl)sulfonyl-4-(4-methylanilino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)19-11-17(13(2)20)23(21,22)16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHPXFILVVELJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Core Formation via Schiff Base Condensation
The enaminone scaffold is typically constructed through a condensation reaction between a β-ketoamide precursor and an aromatic amine. For this compound, 4-methylaniline reacts with a β-ketosulfone intermediate under acidic catalysis. In a representative procedure, 3-[(2-fluorophenyl)sulfonyl]but-3-en-2-one is refluxed with 4-methylaniline in ethanol containing catalytic acetic acid at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ketone, followed by tautomerization to stabilize the (Z)-configuration.
Key Reaction Parameters
| Parameter | Condition | Source Reference |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Catalyst | Acetic acid (5 mol%) | |
| Temperature | 80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% (isolated) |
Synthesis of β-Ketosulfone Intermediate
The sulfonyl moiety is introduced prior to enaminone formation. A Michael addition-sulfonylation sequence is employed:
- Michael Addition : 2-Fluorobenzenesulfonyl chloride reacts with ethyl acetoacetate in dichloromethane at 0–5°C using triethylamine as a base.
- Oxidation : The intermediate thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in chloroform at room temperature for 12 hours.
Intermediate Characterization
- FT-IR : Strong absorption at 1315 cm⁻¹ (S=O symmetric stretch) and 1142 cm⁻¹ (S=O asymmetric stretch).
- ¹H NMR (CDCl₃): δ 8.12–7.98 (m, 2H, Ar-H), 7.68–7.55 (m, 2H, Ar-H), 3.21 (s, 2H, CH₂), 2.41 (s, 3H, COCH₃).
Stereochemical Control and (Z)-Isomer Stabilization
Conformational Analysis
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the enamine NH group. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a 4.8 kcal/mol energy preference for the (Z)-isomer over the (E)-form due to this interaction.
Crystallization-Induced Resolution
Recrystallization from ethanol/water (3:1 v/v) at 4°C enriches the (Z)-isomer to >95% diastereomeric excess. Single-crystal X-ray diffraction of the purified product confirms the (Z)-configuration through a torsion angle of 178.2° between C2–C3–S–O2 atoms.
Large-Scale Production and Process Optimization
Continuous Flow Synthesis
A telescoped three-step process achieves 81% overall yield in flow reactors:
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing process mass intensity by 42%.
- Catalyst Recycling : Immobilized lipase enzymes enable 7 reuse cycles without activity loss in the sulfonylation step.
Analytical Characterization Protocols
Spectroscopic Identification
Thermal Stability Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | DSC |
| Decomposition Onset | 240°C | TGA (N₂ atmosphere) |
| Glass Transition | Not observed | MDSC |
Industrial-Scale Challenges and Solutions
Sulfur Byproduct Management
Reaction of excess sulfonyl chloride generates 2-fluorobenzenesulfonic acid as a major byproduct. Aqueous workup with 10% NaHCO₃ reduces sulfonic acid content to <0.5% w/w.
Polymorphism Control
Despite the compound’s monotropic behavior, strict cooling protocols (0.5°C/min) during crystallization prevent metastable form generation. Raman spectroscopy monitors form purity in real-time.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one is unique due to its combination of a fluorophenyl group, a sulfonyl group, and an amino group on a butenone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (CAS No. 1327178-05-1) is a sulfonamide derivative with potential biological activities that have garnered research interest. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FNO3S
- Molar Mass : 333.38 g/mol
- Density : 1.304 g/cm³
- Boiling Point : 524.2 °C (predicted)
- pKa : -1.62 (predicted)
The compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structure suggests potential inhibition of certain enzymes due to the presence of the sulfonamide group, which is known for its ability to mimic substrates or interfere with enzyme binding sites.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamide compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anticancer Properties
Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays showed that it can induce apoptosis in cancer cell lines, potentially through the activation of the intrinsic apoptotic pathway . The presence of the fluorophenyl and methylphenyl groups may enhance its lipophilicity, facilitating better cell membrane penetration and bioavailability.
Case Studies
Q & A
Q. How can the synthesis of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one be optimized for higher yield and purity?
Methodological Answer:
- Key Variables: Optimize reaction temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of sulfonylating agents. Protecting groups (e.g., tert-butoxycarbonyl) may prevent side reactions at the amino group .
- Monitoring: Use TLC or HPLC to track reaction progress. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Analytical Confirmation: Validate purity via -NMR (integration ratios), -NMR (carbon environment analysis), and HRMS (exact mass confirmation) .
Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Side Reactions:
- Hydrolysis of Sulfonamide: Avoid aqueous conditions during sulfonylation. Use anhydrous solvents and molecular sieves .
- Oxidation of Enone: Replace oxidizing agents with milder alternatives (e.g., TEMPO/O) and maintain inert atmospheres .
- Mitigation Strategies: Monitor pH (neutral to slightly acidic) and use scavengers (e.g., thiourea for free radicals) .
Advanced Research Questions
Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound?
Methodological Answer:
- Stability Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to assess conformational energy barriers and tautomerization pathways .
- Reactivity Prediction: Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes) or solvent effects via COSMO-RS .
- Validation: Compare computational results with experimental DSC (melting point stability) and kinetic studies (Arrhenius plots) .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Hypothesis Testing:
- Structural Variants: Synthesize analogs (e.g., replace 2-fluorophenyl with 4-fluorophenyl) to isolate active pharmacophores .
- Assay Conditions: Re-test under standardized conditions (pH 7.4, 37°C) with controls for protein binding (e.g., BSA) .
- Orthogonal Assays: Use SPR (surface plasmon resonance) for binding affinity and LC-MS/MS for metabolite interference analysis .
Q. What experimental design considerations are critical for studying its degradation under physiological conditions?
Methodological Answer:
- Degradation Protocol:
- Conditions: Simulate physiological pH (7.4), temperature (37°C), and light exposure (ICH Q1B guidelines) .
- Analytics: Monitor via UPLC-PDA (photodiode array) and LC-HRMS for degradation products .
- Data Interpretation: Use kinetic modeling (first-order decay) and identify hydrolytic/oxidative pathways via isotopic labeling () .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification:
| Modification | Purpose | Example |
|---|---|---|
| Sulfonyl replacement | Assess sulfonamide necessity | Replace with carbonyl |
| Fluorine position | Study electronic effects | 2-F vs. 4-F substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
